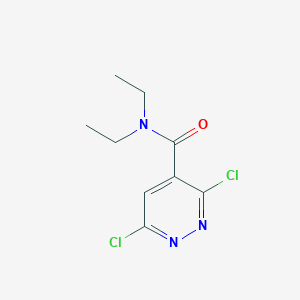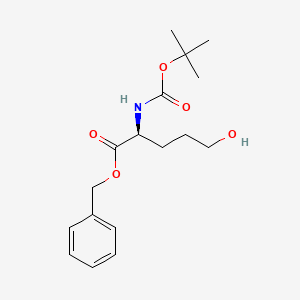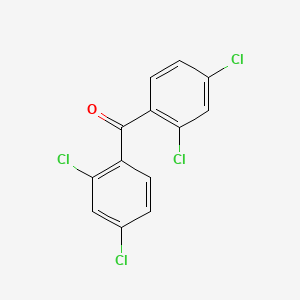![molecular formula C18H21NO3 B8701537 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B8701537.png)
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol, also known as α-Isocodeine, is an opioid research chemical closely related to codeine. It is an epimer of codeine, meaning it has a different configuration at one of the stereocenters. The compound’s IUPAC name is 3-Methoxy-17-methyl-7,8-didehydro-4,5α-epoxymorphinan-6β-ol . It is primarily used in scientific research and has several derivatives and analogs.
Preparation Methods
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol can be synthesized from codeine through a Mitsunobu reaction . This reaction involves the conversion of codeine to its toluene-p-sulphonate derivative, which then reacts with hexadecyltrimethylammonium acetate in benzene to form isocodeine acetate. The acetate is subsequently hydrolyzed to yield this compound .
Chemical Reactions Analysis
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydroisocodeine, which is significantly more potent than codeine.
Substitution: Various substitution reactions can be performed to create analogs and derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several applications in scientific research:
Chemistry: It is used to study the synthesis and reactions of opioid compounds.
Biology: Researchers use it to understand the biological effects of opioids and their interactions with receptors.
Medicine: Although not used clinically, it serves as a reference compound for developing new analgesics.
Industry: Its derivatives, like dihydroisocodeine, have been used in pharmaceutical formulations in the past.
Mechanism of Action
The mechanism of action of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is similar to that of other opioids. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic effects . The compound’s interaction with these receptors inhibits the release of neurotransmitters, thereby reducing pain perception. The exact molecular pathways involved are still under investigation, but it is known to involve the modulation of G-protein coupled receptor signaling.
Comparison with Similar Compounds
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique among its analogs and derivatives due to its specific stereochemistry. Similar compounds include:
Codeine: The parent compound, less potent than this compound.
Dihydroisocodeine: A derivative that is four times stronger than dihydrocodeine and six times stronger than codeine.
Allocodeine, Pseudocodeine, Heterocodeine: Other isomers of codeine with varying pharmacological properties. This compound’s uniqueness lies in its specific configuration, which influences its pharmacological effects and potency.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3 |
InChI Key |
OROGSEYTTFOCAN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















